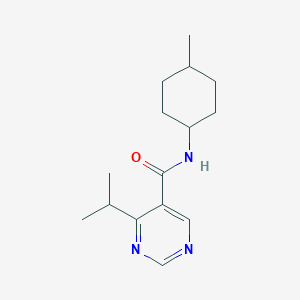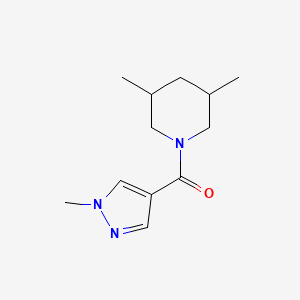![molecular formula C17H22N2O2 B7514075 Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. When Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and GABA. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects observed with Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, protect against neuronal damage, and improve cognitive function. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly controlled manner. However, one limitation of using Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the high potency of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone can make it challenging to control dosing in animal studies.
Orientations Futures
There are many potential future directions for research on Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, researchers may investigate the use of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to fully understand the long-term effects of Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone on the central nervous system.
Conclusion
In conclusion, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is a synthetic cannabinoid that has shown promise as a potential therapeutic agent. Its complex synthesis method and high potency make it a valuable tool for studying the effects of CB1 activation in lab experiments. Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and may have potential applications in the treatment of various neurological disorders. Future research on this compound may lead to new insights into the mechanisms of cannabinoid signaling and the development of novel therapeutic agents.
Méthodes De Synthèse
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone is synthesized by reacting piperazine with 3,4-dimethylbenzoyl chloride to form 4-(3,4-dimethylbenzoyl)piperazine. This intermediate is then reacted with cyclopropyl ketone to form Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone. The synthesis of this compound is complex and requires careful control of reaction conditions and purification steps to ensure high purity.
Applications De Recherche Scientifique
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-4-15(11-13(12)2)17(21)19-9-7-18(8-10-19)16(20)14-5-6-14/h3-4,11,14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUILMQNREYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)



![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
